4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde is a cyclic organic compound. It has a molecular weight of 154.21 . The compound is in the form of an oil .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
The compound has a storage temperature of -10 degrees . It is in the form of an oil .Scientific Research Applications
Electrochemical Synthesis and Hydrogenation
A study by Sherbo et al. (2018) demonstrated the pairing of electrolysis with hydrogenation in an electrochemical cell. This innovative approach utilized 4-methoxybenzaldehyde in a paired electrolysis process, showcasing the efficient synthesis of valuable chemicals with minimal waste. This process exemplifies the use of 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde in achieving complete electron economy, pairing the electrochemical oxidation of 4-methoxybenzyl alcohol with the hydrogenation of 1-hexyne, facilitated by a dense palladium membrane. The research provides insight into the potential of such compounds in sustainable chemical synthesis through electrically driven organic reactions under ambient conditions (Sherbo et al., 2018).
Asymmetric Synthesis and Chiral Auxiliary
Krzemiński and Wojtczak (2005) explored the use of a compound structurally related to this compound as a chiral auxiliary. The research focused on the highly enantioselective reduction of ketones, utilizing an oxazaborolidine catalyst derived from a structurally similar compound, showcasing its application in asymmetric synthesis. This demonstrates the compound's relevance in facilitating stereoselective chemical transformations, a crucial aspect of producing chiral pharmaceuticals and agrochemicals (Krzemiński & Wojtczak, 2005).
Photocatalysis and Environmental Applications
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to their corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation. This study highlights the environmental applications of this compound derivatives in utilizing green chemistry principles for pollutant degradation and synthesis of value-added chemicals through selective photocatalytic processes (Higashimoto et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-methoxybicyclo[2.2.1]heptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDJQCHBCNHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.